molecular formula C13H20N2O2 B1471584 Benzyl (3-amino-3-methylbutyl)carbamate hydrochloride CAS No. 1131622-25-7

Benzyl (3-amino-3-methylbutyl)carbamate hydrochloride

Cat. No.: B1471584
CAS No.: 1131622-25-7
M. Wt: 236.31 g/mol
InChI Key: MENRFDHNUIYLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl (3-amino-3-methylbutyl)carbamate hydrochloride” is a chemical compound with the molecular formula C13H21ClN2O2 and a molecular weight of 272.77 g/mol . It’s not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is further attached to a 3-amino-3-methylbutyl group . The exact three-dimensional structure might be determined using techniques like X-ray crystallography, but such data doesn’t seem to be publicly available.


Physical and Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl (3-amino-3-methylbutyl)carbamate hydrochloride involves the reaction of benzyl chloroformate with 3-amino-3-methylbutan-1-ol to form the intermediate benzyl (3-amino-3-methylbutyl)carbamate, which is then treated with hydrochloric acid to yield the final product as a hydrochloride salt.", "Starting Materials": [ "Benzyl chloroformate", "3-amino-3-methylbutan-1-ol", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve 3-amino-3-methylbutan-1-ol (1.0 eq) in diethyl ether and cool the solution to 0°C.", "Step 2: Slowly add benzyl chloroformate (1.1 eq) to the solution while stirring at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "Step 4: Add a saturated solution of sodium bicarbonate to the reaction mixture to neutralize the excess benzyl chloroformate.", "Step 5: Extract the product with diethyl ether and dry the organic layer over anhydrous magnesium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the intermediate benzyl (3-amino-3-methylbutyl)carbamate as a white solid.", "Step 7: Dissolve the intermediate in hydrochloric acid and stir for 1 hour.", "Step 8: Concentrate the solution under reduced pressure to obtain Benzyl (3-amino-3-methylbutyl)carbamate hydrochloride as a white solid." ] }

CAS No.

1131622-25-7

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

benzyl N-(3-amino-3-methylbutyl)carbamate

InChI

InChI=1S/C13H20N2O2/c1-13(2,14)8-9-15-12(16)17-10-11-6-4-3-5-7-11/h3-7H,8-10,14H2,1-2H3,(H,15,16)

InChI Key

MENRFDHNUIYLTD-UHFFFAOYSA-N

SMILES

CC(C)(CCNC(=O)OCC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(C)(CCNC(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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